7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one

Kinase inhibitor design Scaffold hopping Regioisomer SAR

7-Bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one (CAS 2306269-52-1, PubChem CID belongs to the pyrido[4,3-f][1,4]oxazepin-5-one class — a fused bicyclic scaffold combining a pyridine ring and a 1,4-oxazepin-5-one moiety with a bromine substituent at the 7-position. The compound has a molecular formula of C₈H₇BrN₂O₂ and a molecular weight of 243.06 g/mol.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
Cat. No. B8238452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1COC2=CN=C(C=C2C(=O)N1)Br
InChIInChI=1S/C8H7BrN2O2/c9-7-3-5-6(4-11-7)13-2-1-10-8(5)12/h3-4H,1-2H2,(H,10,12)
InChIKeyLDSQINUUYMNBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one: Core Structural Identity and Procurement-Relevant Classification


7-Bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one (CAS 2306269-52-1, PubChem CID 155893416) belongs to the pyrido[4,3-f][1,4]oxazepin-5-one class — a fused bicyclic scaffold combining a pyridine ring and a 1,4-oxazepin-5-one moiety with a bromine substituent at the 7-position [1]. The compound has a molecular formula of C₈H₇BrN₂O₂ and a molecular weight of 243.06 g/mol [1]. Its structural designation as a [4,3-f] ring-fused oxazepinone distinguishes it from the more commonly explored [3,2-f], [2,3-e], and [3,4-f] regioisomeric series, and the carbonyl at position 5 creates a hydrogen-bonding donor/acceptor profile distinct from non-carbonyl oxazepine analogs [2]. This scaffold has been explicitly utilized in patent exemplifications of kinase inhibitor programs, most notably as a key intermediate framework in RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitor development programs exemplified by the clinical candidate oditrasertib (SAR443820) [3].

Why 7-Bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one Cannot Be Directly Replaced by In-Class Analogs


The pyridooxazepinone scaffold family encompasses at least five distinct regioisomeric series (pyrido[4,3-f], [3,2-f], [2,3-f], [3,4-f], and [2,3-e]), each with different nitrogen positioning relative to the oxazepine ring oxygen, producing fundamentally different hydrogen-bonding geometries and electronic distributions [1][2]. The 7-bromo substituent on the [4,3-f] fused system is positioned para-like to the pyridine nitrogen, yielding a distinct C–Br bond vector for Pd-catalyzed cross-coupling that differs from the 7-bromo orientation in the [3,2-f] regioisomer (CAS 1823339-95-2), where the bromine is situated on a different carbon relative to the ring fusion [1][3]. Furthermore, the presence of the 5-carbonyl group in this compound (molecular weight 243.06 g/mol) versus its absence in the non-carbonyl analog 7-bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS 1211579-13-3, MW 229.07 g/mol) alters hydrogen bond acceptor count (3 vs. 3) and XLogP3-AA by approximately 0.1–0.4 log units depending on the comparator [1][4]. These differences are sufficient to change target binding conformations in kinase ATP-binding pockets, as evidenced by structure-activity relationship (SAR) optimization campaigns within the pyridooxazepinone kinase inhibitor patent space [5]. Substituting one brominated pyridooxazepinone for another without explicit comparative biological or crystallographic data therefore risks invalidating SAR continuity, altering synthetic route viability, or introducing uncharacterized off-target liabilities.

Quantitative Differentiation Evidence for 7-Bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one Against Closest Analogs


Regioisomeric Ring Fusion Topology: Pyrido[4,3-f] vs. Pyrido[3,2-f] Oxazepinone Scaffolds

The target compound adopts a pyrido[4,3-f] ring fusion where the pyridine nitrogen occupies position 4 relative to the oxazepine oxygen, creating a different intramolecular N···O distance and hydrogen-bonding vector compared to the pyrido[3,2-f] regioisomer (CAS 1823339-95-2, PubChem CID 117100441), where the pyridine nitrogen is at position 3 [1][2]. In the [4,3-f] scaffold, the bromine at position 7 is attached to C7 of the pyridine ring, directly adjacent to the ring junction, whereas in the [3,2-f] analog, the bromine at position 7 occupies a position para to the pyridine nitrogen and meta to the oxazepine oxygen [1][2]. This topological difference is not merely descriptive: it alters the exit vector of any C7-coupled substituent by approximately 1.2–1.8 Å in the extended binding conformation, potentially differentiating binding to kinase hinge regions versus DFG-out allosteric pockets [3]. The RIPK1 co-crystal structure PDB 9mzz (compound 36, pyrido[3,4-f] scaffold) confirms that precise oxazepinone geometry dictates hydrogen-bonding interactions with the kinase hinge residue Met95 backbone NH [3].

Kinase inhibitor design Scaffold hopping Regioisomer SAR

Carbonyl-Containing Oxazepinone vs. Non-Carbonyl Oxazepine: Physicochemical Property Divergence

The target compound is an oxazepin-5-one (contains a carbonyl at position 5), distinguishing it from the non-carbonyl 7-bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS 1211579-13-3, PubChem CID 71463746) [1][2]. The carbonyl contributes an additional hydrogen-bond acceptor, increases molecular weight by 14 Da (243.06 vs. 229.07 g/mol), and alters the lipophilicity profile: XLogP3-AA = 0.9 for the target compound versus 1.0 for the non-carbonyl [3,2-f] analog [1][2]. The topological polar surface area (TPSA) is computed at 50.7 Ų for the target compound compared to 34.2 Ų for the non-carbonyl [3,2-f] oxazepine comparator—a 16.5 Ų increase attributable to the amide carbonyl [1][2]. For the pyrido[2,3-e] analog (CAS 1003023-56-0, non-carbonyl), XLogP3-AA = 1.3—0.4 log units higher than the target, indicating greater lipophilicity [3].

Drug-likeness Physicochemical profiling Permeability prediction

Bromine Position 7 vs. 8: Differential Synthetic Handle Orientation for Cross-Coupling

The target compound carries bromine at position 7 on the pyridine ring, adjacent to the oxazepinone ring junction. In contrast, 8-bromo-3,4-dihydropyrido[2,3-f][1,4]oxazepin-5(2H)-one (CAS 1472038-68-8) carries bromine at position 8, distal to the junction on a different pyridine ring carbon [1]. While no direct kinetic comparison of Pd-catalyzed coupling rates for these specific substrates has been published, the electronic environment of C7 in the [4,3-f] scaffold places the bromine on a carbon with a different calculated partial charge due to its adjacency to the ring fusion carbon bearing the amide carbonyl [1]. This electronic perturbation can affect oxidative addition rates with Pd(0) catalysts by up to 2–5 fold compared to electronically dissimilar positions, as established in systematic studies of bromopyridine coupling reactivity [2]. Both compounds share the same molecular formula (C₈H₇BrN₂O₂) and molecular weight (243.06 g/mol) [1].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Building block reactivity

Vendor Purity and Price Positioning: Target Compound vs. Closest Regioisomeric Oxazepinone Building Block

The target compound (Aladdin B632691, AChemBlock S85209) is commercially available at ≥97% purity and has a documented price structure . The closest regioisomeric oxazepinone competitor, 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one (CAS 1823339-95-2, Aladdin B635108), is offered at an identical ≥97% purity specification, enabling direct price-per-gram comparison . At the 100 mg scale, both compounds are priced within approximately 10% of each other ($242.90 for the target [4,3-f] compound vs. an estimated ~$220–260 range for the [3,2-f] regioisomer based on vendor catalog cross-referencing) . At the 1 g scale, the target compound (Aladdin: $1,165.90; AChemBlock: $1,435.00) and the [3,2-f] regioisomer (Aladdin: ~$1,165.90) are effectively price-equivalent . Both compounds require 8–12 week lead times from Aladdin, while AChemBlock maintains US-based stock with same-week shipping for the target compound .

Chemical procurement Building block sourcing Cost comparison

Predicted Metabolic and Solubility Profile Relative to Non-Brominated Parent Scaffold

The target brominated compound (MW 243.06, XLogP3-AA = 0.9) shows a substantial lipophilicity increase compared to the non-brominated parent scaffold 2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine (CAS 956433-25-3, MW 150.18, XLogP3-AA = 0.0) [1][2]. The ΔXLogP3-AA of +0.9 log units and ΔMW of +92.88 g/mol introduced by bromination predict a measurable impact on both aqueous solubility (estimated 5–10 fold reduction based on the general Hansch-Fujita π value for aromatic bromine of +0.86) and CYP450-mediated metabolic stability, as bromine on an sp² carbon increases the substrate's susceptibility to CYP2E1 and CYP1A2 oxidation compared to the unsubstituted parent [3]. The target compound has a heavy atom count of 15 vs. 11 for the parent, exceeding the typical fragment screening cutoff but remaining within acceptable lead-like space [1][2].

Metabolic stability Aqueous solubility Lead optimization

Optimal Research and Industrial Application Scenarios for 7-Bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one


Kinase Inhibitor Lead Optimization Requiring Pyrido[4,3-f] Scaffold Topology for Hinge Binding

Medicinal chemistry teams pursuing RIPK1, CDK8, or CK1δ/ε kinase targets where co-crystal structures (e.g., PDB 9mzz) indicate that a pyrido[4,3-f] or closely related oxazepinone scaffold can satisfy hinge-region hydrogen-bonding requirements should prioritize this building block [1]. The 7-bromo handle enables rapid C7 diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to explore vectors extending toward the solvent-exposed region or the selectivity pocket, while the [4,3-f] fusion topology differentiates the resulting analogs from prior art dominated by [3,2-f] and [3,4-f] scaffolds [1][2]. The ≥97% purity specification is adequate for parallel synthesis without additional purification of the building block itself .

Diversity-Oriented Synthesis (DOS) Library Construction Centered on Pyridooxazepinone Core

For high-throughput chemistry groups generating 100–1000 member libraries, the price parity between the [4,3-f] target compound ($1,165.90/g at Aladdin) and the [3,2-f] regioisomer means the choice can be driven by the desired library topology rather than budget [1]. The bromine at C7 serves as a universal coupling handle, while the secondary amine in the oxazepinone ring (NH at position 4) permits orthogonal functionalization via alkylation or acylation, enabling two-dimensional library diversification from a single building block with a total of two diversity points [2]. AChemBlock's same-week US stock availability ($1,435.00/g) provides an expedited sourcing option for time-sensitive library campaigns .

Scaffold-Hopping from Benzoxazepinone to Pyridooxazepinone for Intellectual Property Differentiation

Drug discovery programs working on benzoxazepinone-based kinase or GPCR modulators can use this compound as a direct scaffold-hop to introduce a pyridine nitrogen at position 4, which alters the hydrogen-bond acceptor profile (3 acceptors vs. 2 for the benzoxazepinone analog) and reduces XLogP3-AA by approximately 0.5–0.7 log units relative to the corresponding benzofused compound [1]. The computed TPSA of 50.7 Ų for the target compound versus an estimated 38–42 Ų for a benzoxazepinone comparator translates to improved predicted solubility, which may address pharmacokinetic liabilities observed in the benzofused lead series. This scaffold-hop simultaneously offers a patentably distinct chemotype while maintaining the general oxazepinone pharmacophore recognized by kinase hinge regions [1][2].

Custom Synthesis Intermediate for C7-Arylated RIPK1 Inhibitor Candidates

For CROs and internal process chemistry groups synthesizing advanced RIPK1 inhibitor candidates, this compound serves as a late-stage diversification intermediate where the 7-bromo position is retained until the final synthetic step to enable coupling with structurally complex, precious boronic acids or pinacol boronate esters [1]. The [4,3-f] topology matches the scaffold geometry required for allosteric RIPK1 inhibitors that bind at the interface of the N-lobe and C-lobe, distinct from ATP-competitive type I inhibitors. The specific SMILES (C1COC2=CN=C(C=C2C(=O)N1)Br) and InChIKey (LDSQINUUYMNBHN-UHFFFAOYSA-N) allow unambiguous QC identification by LCMS and NMR when received from vendors, with the PubChem CID 155893416 enabling cross-referencing [2].

Quote Request

Request a Quote for 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.